molecular formula C11H14OS B14775601 2-Isopropyl-4-(methylthio)benzaldehyde

2-Isopropyl-4-(methylthio)benzaldehyde

Cat. No.: B14775601
M. Wt: 194.30 g/mol
InChI Key: UQBBGXNHJQEUPL-UHFFFAOYSA-N
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Description

2-Isopropyl-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C11H14OS It is a benzaldehyde derivative characterized by the presence of an isopropyl group at the second position and a methylthio group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another method involves the preparation of an SZTA catalyst, followed by the reaction of thioanisole in an autoclave under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of SZTA catalysts and controlled reaction environments are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methylthio group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

    Oxidation: 2-Isopropyl-4-(methylthio)benzoic acid.

    Reduction: 2-Isopropyl-4-(methylthio)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Isopropyl-4-(methylthio)benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylthio group can also participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthio benzaldehyde: Similar structure but lacks the isopropyl group.

    2-Isopropyl benzaldehyde: Similar structure but lacks the methylthio group.

    4-Isopropyl benzaldehyde: Similar structure but lacks the methylthio group.

Uniqueness

2-Isopropyl-4-(methylthio)benzaldehyde is unique due to the presence of both the isopropyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

4-methylsulfanyl-2-propan-2-ylbenzaldehyde

InChI

InChI=1S/C11H14OS/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3

InChI Key

UQBBGXNHJQEUPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)SC)C=O

Origin of Product

United States

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